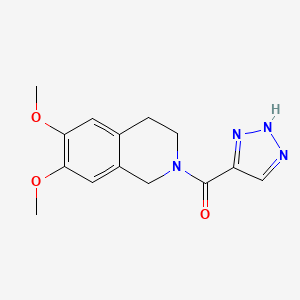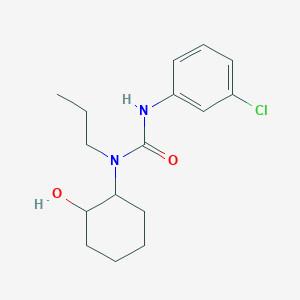
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethylphenyl group and a 3-methylpiperidin-1-yl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of the Acetamide Moiety: The acetamide group can be introduced through the reaction of an appropriate acyl chloride with an amine. For example, 2-(3-methylpiperidin-1-yl)acetic acid can be converted to its corresponding acyl chloride using thionyl chloride (SOCl2), followed by reaction with 2,4-dimethylaniline to form the desired acetamide.
Coupling Reactions: The coupling of the 2,4-dimethylphenyl group with the 3-methylpiperidin-1-yl group can be achieved through various coupling reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in appropriate solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
Industrial Applications: The compound can be utilized in the development of new chemical processes or products.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in pain or inflammation pathways.
Inhibiting Enzymes: Blocking the activity of enzymes that play a role in disease processes.
Altering Signal Transduction: Affecting cellular signaling pathways to produce therapeutic effects.
類似化合物との比較
Similar Compounds
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide: can be compared with other amides that have similar structural features, such as:
Uniqueness
Structural Features: The presence of both 2,4-dimethylphenyl and 3-methylpiperidin-1-yl groups in the same molecule provides unique steric and electronic properties.
Pharmacological Profile: The specific arrangement of functional groups may result in distinct pharmacological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-6-7-15(14(3)9-12)17-16(19)11-18-8-4-5-13(2)10-18/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFVKUMAGMSRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-5-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyrimidinamine](/img/structure/B5293415.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5293422.png)
![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5293443.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5293450.png)

![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5293462.png)
![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5293476.png)
![5-[[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methyl]-N-propylpyrimidin-2-amine](/img/structure/B5293477.png)


![3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile](/img/structure/B5293497.png)
![2-[3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5293508.png)
![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid](/img/structure/B5293516.png)
